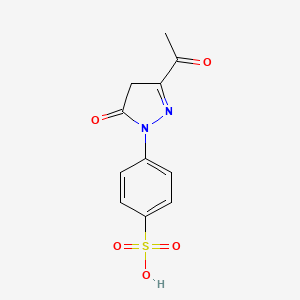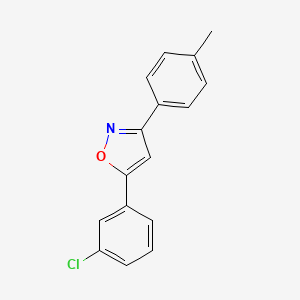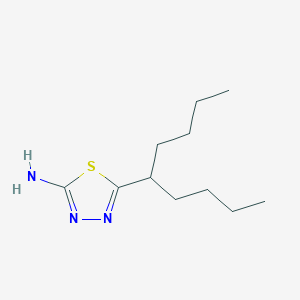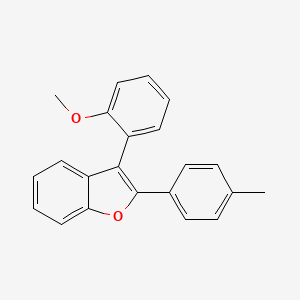
3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group on the phenyl ring and a tolyl group on the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and p-tolylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Cyclization: The coupled product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for 3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)benzofuran: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.
3-(2-Hydroxyphenyl)-2-(p-tolyl)benzofuran: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
3-(2-Methoxyphenyl)-2-phenylbenzofuran: Lacks the p-tolyl group, which may influence its physical and chemical properties.
Uniqueness
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran is unique due to the presence of both the methoxy and p-tolyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62378-41-0 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H18O2/c1-15-11-13-16(14-12-15)22-21(17-7-3-5-9-19(17)23-2)18-8-4-6-10-20(18)24-22/h3-14H,1-2H3 |
InChI Key |
WMYQJHWSTMQTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

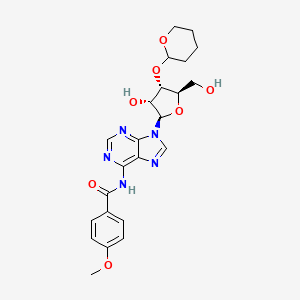
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

